N,3,5-trimethyl-1-(3-nitrobenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,5-trimethyl-1-(3-nitrobenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, also known as TNP-470, is a synthetic compound that has been extensively researched for its potential use as an anti-cancer drug. TNP-470 belongs to a class of compounds known as fumagillin analogs, which are derived from a natural antibiotic produced by the fungus Aspergillus fumigatus.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibitors
Sulfonamide compounds, including derivatives similar to N,3,5-trimethyl-1-(3-nitrobenzenesulfonyl)-N-phenyl-1H-pyrazole-4-sulfonamide, have shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This inhibition is crucial for developing treatments for conditions like glaucoma, edema, and certain neurological disorders. The primary sulfonamide functionality facilitates the construction of [1,4]oxazepine rings, acting as a prosthetic group for enzyme binding (Sapegin et al., 2018).
Antimycobacterial Activity
Derivatives of sulfonamide have been optimized for the treatment of Mycobacterium tuberculosis, showing promising antimycobacterial activity with low cytotoxicity. This indicates their potential as part of combination regimens for treating tuberculosis (Chen et al., 2021).
Anticancer and Radiosensitizing Properties
Novel series of sulfonamide derivatives have been synthesized and tested for their in-vitro anticancer activity, showing higher activity than doxorubicin in certain cases. These compounds have also been evaluated for their ability to enhance the cell-killing effect of γ-radiation, highlighting their potential as radiosensitizers in cancer treatment (Ghorab et al., 2015).
Antimicrobial Activity
Sulfonamides synthesized from key starting materials have exhibited significant in vitro antimicrobial activities against a variety of bacterial and fungal strains. This suggests their utility in addressing microbial resistance and developing new antimicrobial agents (Thach et al., 2020).
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Sulfonamide derivatives have been synthesized to act as inhibitors for human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme, with low cytotoxicity and promising inhibitory potencies. This dual inhibition capacity can be vital in designing drugs for treating diseases like glaucoma, epilepsy, and Alzheimer's disease (Ozmen Ozgun et al., 2019).
Eigenschaften
IUPAC Name |
N,3,5-trimethyl-1-(3-nitrophenyl)sulfonyl-N-phenylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6S2/c1-13-18(30(27,28)20(3)15-8-5-4-6-9-15)14(2)21(19-13)29(25,26)17-11-7-10-16(12-17)22(23)24/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRYWLQIMGEDIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)S(=O)(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.